- Synthesis and structure of R-(+)-camphor derived N-propionyl sultam, Chemical Research in Chinese Universities, 1995, 11(1), 32-8

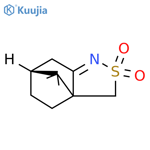

Cas no 94594-90-8 ((5R,7R)-10,10-dimethyl-3thia-4-azatricyclo[5.2.1.01?]decane 3,3-dioxide)

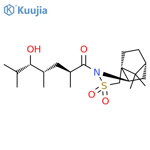

![(5R,7R)-10,10-dimethyl-3thia-4-azatricyclo[5.2.1.01?]decane 3,3-dioxide structure](https://ko.kuujia.com/scimg/cas/94594-90-8x500.png)

94594-90-8 structure

상품 이름:(5R,7R)-10,10-dimethyl-3thia-4-azatricyclo[5.2.1.01?]decane 3,3-dioxide

(5R,7R)-10,10-dimethyl-3thia-4-azatricyclo[5.2.1.01?]decane 3,3-dioxide 화학적 및 물리적 성질

이름 및 식별자

-

- (2R)-Bornane-10,2-sultam

- [3aS-(3aalpha,6alpha,7abeta)]-Hexahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-dioxide

- (1S)-(-)-2,10,Camphor sultam

- (-)-10,2-Camphorsultam

- (1S,2R)-(-)-10,2-Camphorsultam

- (1S)-(-)-2,10-Camphorsultam

- (1S)-(?)-2,10-Camphorsultam

- (1S)-Camphorsultam

- (1S,5R)-10,10-Dimethyl-3-Thia-4-Azatricyclo[5.2.1.0(1,5)]Decane 3,3-Dioxide

- (3aS,6S,7aS)-8,8-Dimethylhexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide

- D-SultaM

- Oppolzer sultam

- Oppolzer's camphorsultam

- Oppolzer's sultam

- (1S,5R)-10,10-Dimethyl-3-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-Dioxide

- [3aS-(3aalpha,6alpha,7abeta)]-Hexahydro-8,8-dimethyl-2,2-dioxide-3H-3a,6-methano-2,1-benzisothiazole

- PubChem8144

- DPJYJNYYDJOJNO-NQMVMOMDSA-N

- EBD14772

- (1S)-Camphorsultam;(3aS,6S,7aS)-8,8-Dimethylhexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide

- 3H-3a,6-Methano-2

- 3H-3a,6-Methano-2,1-benzisothiazole, hexahydro-8,8-dimethyl-, 2,2-dioxide, [3aS-(3aα,6α,7aβ)]- (ZCI)

- (-)-Camphorsultam

- (1S)-(-)-10,2-Camphorsultam

- (2R)-10,2-Camphorsultam

- (5R,7R)-10,10-dimethyl-3thia-4-azatricyclo[5.2.1.01?]decane 3,3-dioxide

- (1S)-(−)-2,10-Camphorsultam

- (1S,5R,7R)-10,10-dimethyl-3

- AKOS005146010

- MFCD00066271

- E-thia-4-azatricyclo[5.2.1.01,]decane-3,3-dione

- EN300-84883

- (1S)-(-)-2,10-Camphorsultam, 98%

- (1S)-(-)-10,2-Camphorsultam; (2R)-Bornane-10,2-sultam; Hexahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole;

- (1S,5R,7R)-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.0,1,5]decane-3,3-dione

- (1S)-(-)-2,11-Camphorsultam

- SCHEMBL2831086

- 94594-90-8

- BP-12255

- (3aS,6R,7aR)-8,8-Dimethylhexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide

-

- MDL: MFCD00066271

- 인치: 1S/C10H17NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7-8,11H,3-6H2,1-2H3/t7-,8-,10-/m1/s1

- InChIKey: DPJYJNYYDJOJNO-NQMVMOMDSA-N

- 미소: CC1([C@@H]2CC[C@@]31CS(=O)(=O)N[C@@H]3C2)C

- BRN: 83811

계산된 속성

- 정밀분자량: 215.098g/mol

- 표면전하: 0

- XLogP3: 1.5

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 3

- 회전 가능한 화학 키 수량: 0

- 동위원소 질량: 215.098g/mol

- 단일 동위원소 질량: 215.098g/mol

- 수소 결합 토폴로지 분자 극성 표면적: 54.6Ų

- 중원자 수량: 14

- 복잡도: 381

- 동위원소 원자 수량: 0

- 원자 구조의 중심 수량을 확정하다.: 3

- 정의되지 않은 원자 구성 센터 수: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 총 키 단위 수량: 1

- 표면전하: 0

실험적 성질

- 색과 성상: 백색 분말

- 밀도: 1.1469 (rough estimate)

- 융해점: 182.0 to 186.0 deg-C

- 비등점: 324.8ºC at 760 mmHg

- 플래시 포인트: 150.3℃

- 굴절률: -31 ° (C=1, CHCl3)

- 수용성: Slightly soluble in water.

- PSA: 54.55000

- LogP: 2.52390

- 비선광도: -33 º (c=4.9, CHCl3)

- 광학 활성: [α]19/D −32°, c = 5 in chloroform

- 용해성: 미확정

(5R,7R)-10,10-dimethyl-3thia-4-azatricyclo[5.2.1.01?]decane 3,3-dioxide 보안 정보

-

기호:

- 제시어:경고

- 신호어:Warning

- 피해 선언: H315,H319,H335

- 경고성 성명: P261,P305+P351+P338

- 위험물 운송번호:NONH for all modes of transport

- WGK 독일:3

- 위험 범주 코드: 36/37/38

- 보안 지침: S26-S37/39

-

위험물 표지:

- 저장 조건:Sealed in dry,Room Temperature

- 위험 용어:R36/37/38

- 보안 용어:6.1

- 포장 등급:I; II; III

(5R,7R)-10,10-dimethyl-3thia-4-azatricyclo[5.2.1.01?]decane 3,3-dioxide 세관 데이터

- 세관 번호:2934991000

- 세관 데이터:

?? ?? ??:

2934991000개요:

2934991000. 술파닐과 술파닐아미드.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

?? ??:

?? ??, ?? ??, 사용

요약:

2934991000. 수단과 수단.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

(5R,7R)-10,10-dimethyl-3thia-4-azatricyclo[5.2.1.01?]decane 3,3-dioxide 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | GS-3192-1MG |

(2R)-Bornane-10,2-sultam; (1S)-(−)-2,10-Camphorsultam |

94594-90-8 | >97% | 1mg |

£37.00 | 2025-02-08 | |

| Key Organics Ltd | GS-3192-10MG |

(2R)-Bornane-10,2-sultam; (1S)-(−)-2,10-Camphorsultam |

94594-90-8 | >97% | 10mg |

£63.00 | 2025-02-08 | |

| abcr | AB114083-10 g |

(1S,2R)-(-)-10,2-Camphorsultam, 98%; . |

94594-90-8 | 98% | 10 g |

€94.40 | 2023-07-20 | |

| BAI LING WEI Technology Co., Ltd. | 298352-5G |

(1S)-(?)-2,10-Camphorsultam |

94594-90-8 | 98% | 5G |

¥ 1240 | 2022-04-25 | |

| Ambeed | A1597165-5g |

(3aS,6R,7aR)-8,8-Dimethylhexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |

94594-90-8 | 99% | 5g |

$12.0 | 2025-02-21 | |

| Enamine | EN300-84883-50g |

(1S,5R,7R)-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.0,1,5]decane-3,3-dione |

94594-90-8 | 50g |

$127.0 | 2023-09-02 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C804368-5g |

(-)-10,2-Camphorsultam |

94594-90-8 | 98% | 5g |

¥112.00 | 2022-09-02 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 298352-5G |

(5R,7R)-10,10-dimethyl-3thia-4-azatricyclo[5.2.1.01?]decane 3,3-dioxide |

94594-90-8 | 5g |

¥1107.61 | 2023-12-09 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15897-5g |

(1S,2R)-(-)-10,2-Camphorsultam, 99% |

94594-90-8 | 99% | 5g |

¥2084.00 | 2023-02-22 | |

| eNovation Chemicals LLC | D376279-5g |

(1S,2R)-(-)-10,2-Camphorsultam |

94594-90-8 | 97% | 5g |

$200 | 2024-05-24 |

(5R,7R)-10,10-dimethyl-3thia-4-azatricyclo[5.2.1.01?]decane 3,3-dioxide 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran

참조

합성회로 2

반응 조건

참조

- Total Synthesis of Complex Biosynthetic Late-Stage Intermediates and Bioconversion by a Tailoring Enzyme from Jerangolid Biosynthesis, Journal of Organic Chemistry, 2018, 83(22), 14091-14101

합성회로 3

반응 조건

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 3 - 4 h, reflux; reflux → rt; 3 - 4 h, rt

1.2 Solvents: Ethyl acetate ; 0 °C

1.3 Reagents: Water ; 0 °C

1.2 Solvents: Ethyl acetate ; 0 °C

1.3 Reagents: Water ; 0 °C

참조

- Improved procedure for the synthesis of (2R)-N-propenoylbornane-2,10-sultam, Organic Preparations and Procedures International, 2008, 40(2), 209-213

합성회로 4

반응 조건

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran

참조

- Methylenecyclopropanes. XI. Asymmetric nickel(0)-catalyzed [3 + 2]-cycloadditions of methylenecyclopropanes with chiral derivatives of acrylic acid, Liebigs Annalen der Chemie, 1989, (8), 739-50

합성회로 5

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Methanol , Water

참조

- A two-step synthesis of camphosultam, Synthetic Communications, 1995, 25(21), 3323-7

합성회로 6

반응 조건

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran

참조

- Chemistry of oxaziridines. 11. (Camphorylsulfonyl)oxaziridine: synthesis and properties, Journal of the American Chemical Society, 1988, 110(25), 8477-82

합성회로 7

반응 조건

참조

- An effective and convenient method for the preparation of KAD-1229, Helvetica Chimica Acta, 2004, 87(8), 1935-1939

합성회로 8

반응 조건

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 3 h, rt; 15 h, reflux

참조

- Synthesis of 1S-(+)-(Camphorsulfonyl)oxaziridine, Huaxue Shijie, 2013, 54(12), 737-739

합성회로 9

반응 조건

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran

참조

- New fluorinating reagents. I. The first enantioselective fluorination reaction, Tetrahedron Letters, 1988, 29(47), 6087-90

합성회로 10

반응 조건

1.1 Reagents: Lithium hydroxide , Hydrogen peroxide ; 12 h

참조

- Stereoselective synthesis of (3S,5S,6S)-tetrahydro-6-isopropyl-3,5-dimethylpyran-2-one; a C5-epimer of a component of a natural sex pheromone of the wasp Macrocentrus grandii, the larval parasitoid of the European corn borer Ostrinia nubilalis, Tetrahedron: Asymmetry, 2011, 22(13), 1448-1454

합성회로 11

반응 조건

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 6 h, 90 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

참조

- Palladium-Catalyzed Stereoselective Cyclization of in Situ Formed Allenyl Hemiacetals: Synthesis of Rosuvastatin and Pitavastatin, Organic Letters, 2018, 20(11), 3286-3290

합성회로 12

반응 조건

1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

참조

- Asymmetric dihydroxylations of β-substituted N-(α,β-enoyl)bornane-10,2-sultams, Helvetica Chimica Acta, 1987, 70(7), 1666-75

합성회로 13

반응 조건

1.1 Reagents: Sodium borohydride

참조

- Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-diene, Tetrahedron Letters, 2013, 54(32), 4247-4249

합성회로 14

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran

참조

- Improved method for the synthesis of (-)-camphorsultam, Huaxue Shiji, 2000, 22(4), 235-236

합성회로 15

반응 조건

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran

참조

- 10-Camphorsulfonyl chloride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-8

합성회로 16

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Isopropanol , Water ; 2 h, 30 - 40 °C; 2 h, 30 - 40 °C; 40 °C → 20 °C; 10 - 20 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, pH 1, 10 - 30 °C

1.3 Solvents: Water ; 1 h, 14 - 19 °C; 1 h, 0 - 5 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, pH 1, 10 - 30 °C

1.3 Solvents: Water ; 1 h, 14 - 19 °C; 1 h, 0 - 5 °C

참조

- Method for producing camphorsultam, European Patent Organization, , ,

(5R,7R)-10,10-dimethyl-3thia-4-azatricyclo[5.2.1.01?]decane 3,3-dioxide Raw materials

- (1S)-(+)-10-Camphorsulfonamide

- (1S)-(-)-(10-Camphorsulfonyl)imine

- (3S,4S,6S)-7-(8,8-dimethyl-2,2-dioxidotetrahydro-3a,6-methano-2,1-benzisothiazol-1(4H)-yl)-2,4,6-trimethyl-7-oxoheptan-3-ol

- (+)-Camphor

- (1S)-(+)-Camphor-10-sulphonic acid

(5R,7R)-10,10-dimethyl-3thia-4-azatricyclo[5.2.1.01?]decane 3,3-dioxide Preparation Products

(5R,7R)-10,10-dimethyl-3thia-4-azatricyclo[5.2.1.01?]decane 3,3-dioxide 공급 업체

Suzhou Senfeida Chemical Co., Ltd

골드 회원

(CAS:94594-90-8)(2R)-Bornane-10,2-sultam

주문 번호:1639609

인벤토리 상태:in Stock

재다:Company Customization

순결:98%

마지막으로 업데이트된 가격 정보:Monday, 14 April 2025 21:49

가격 ($):discuss personally

(5R,7R)-10,10-dimethyl-3thia-4-azatricyclo[5.2.1.01?]decane 3,3-dioxide 관련 문헌

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463

-

Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149

-

Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611

94594-90-8 ((5R,7R)-10,10-dimethyl-3thia-4-azatricyclo[5.2.1.01?]decane 3,3-dioxide) 관련 제품

- 104322-63-6((1S)-(+)-(10-Camphorsulfonyl)oxaziridine)

- 287923-89-1(N-(5-Norbornene-2-methyl)-methanesulfonamide)

- 669008-25-7(N-Tert-butyl-1-methylcyclopropane-1-sulfonamide)

- 122833-58-3((1R,2R)-1,2-N,N'-Bis(methane-sulfonyl)amino-cyclohexane)

- 130748-66-2(3H-3a,6-Methano-2,1-benzisothiazol-7-ol,hexahydro-8,8-dimethyl-, 2,2-dioxide, (3aS,6S,7R,7aS)- (9CI))

- 196520-82-8(Aziridine,2-(1-methylethyl)-1-(methylsulfonyl)-, (2S)-)

- 124224-04-0(3H-3a,6-Methano-2,1-benzisothiazole,hexahydro-8,8-dimethyl-, 2,2-dioxide, (3aS,6R,7aR)-)

- 108448-77-7((+)-10,2-Camphorsultam)

- 94594-90-8((5R,7R)-10,10-dimethyl-3thia-4-azatricyclo[5.2.1.01?]decane 3,3-dioxide)

- 147878-93-1(3-Isothiazolidinecarboxylicacid, 1,1-dioxide, (3S)-)

추천 공급업체

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:94594-90-8)(2R)-Bornane-10,2-sultam

순결:98%

재다:Company Customization

가격 ($):문의

Amadis Chemical Company Limited

(CAS:94594-90-8)(5R,7R)-10,10-dimethyl-3thia-4-azatricyclo[5.2.1.01?]decane 3,3-dioxide

순결:99%

재다:500g

가격 ($):570.0